molecular formula C46H38BrN3O4 B8224605 9-(4-Bromophenyl)-N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine

9-(4-Bromophenyl)-N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine

Cat. No.: B8224605
M. Wt: 776.7 g/mol
InChI Key: DAZUPDFEWZGISI-UHFFFAOYSA-N
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Description

9-(4-Bromophenyl)-N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine is a complex organic compound that features a carbazole core substituted with bromophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Bromophenyl)-N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bonds between the bromophenyl and carbazole units. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and safety. Crystallization techniques are often used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

9-(4-Bromophenyl)-N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-(4-Bromophenyl)-N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-Bromophenyl)-N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-Bromophenyl)-N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine is unique due to its carbazole core, which imparts specific electronic properties that are valuable in organic electronics and medicinal chemistry. Its multiple methoxyphenyl groups also contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

9-(4-bromophenyl)-3-N,3-N,6-N,6-N-tetrakis(4-methoxyphenyl)carbazole-3,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H38BrN3O4/c1-51-39-19-9-32(10-20-39)48(33-11-21-40(52-2)22-12-33)37-17-27-45-43(29-37)44-30-38(18-28-46(44)50(45)36-7-5-31(47)6-8-36)49(34-13-23-41(53-3)24-14-34)35-15-25-42(54-4)26-16-35/h5-30H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZUPDFEWZGISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(C5=C4C=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H38BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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